Elevated Computed Lipophilicity (XLogP3) Drives Membrane Permeability Advantage Over 3‑Methoxyphenyl and Isoxazole Analogs
The target compound exhibits a computed XLogP3 of 3.9, substantially higher than the 3‑methoxyphenyl analog (XLogP3 = 3.0) and the isoxazol‑3‑yl analog (XLogP3 = 1.8) . This ∼0.9–2.1 log‑unit increase is driven by the combination of the 2‑trifluoromethyl group and the extended aryl‑benzyl scaffold, and it predicts superior passive membrane permeability and enhanced ability to traverse lipid‑rich compartments such as the blood–brain barrier.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide (XLogP3 = 3.0); N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide (XLogP3 = 1.8) |
| Quantified Difference | ΔXLogP3 = +0.9 to +2.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity expands the addressable biological space to targets within intracellular or CNS compartments, making this compound a more versatile chemical probe than its more polar analogs.
- [1] PubChem CID 119103376. N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide. Computed properties. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] PubChem CID 119103368. N1-(4-(furan-3-yl)benzyl)-N2-(3-methoxyphenyl)oxalamide. Computed properties. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [3] PubChem CID 119103363. N1-(4-(furan-3-yl)benzyl)-N2-(isoxazol-3-yl)oxalamide. Computed properties. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
